4,6-dimethyl-8-(morpholin-4-ylsulfonyl)quinolin-2(1H)-one
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Overview
Description
4,6-Dimethyl-8-(morpholin-4-ylsulfonyl)quinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-8-(morpholin-4-ylsulfonyl)quinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the quinoline core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.
Introduction of the sulfonyl group: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.
Morpholine substitution: The morpholine group can be attached via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-8-(morpholin-4-ylsulfonyl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogenating agents, nucleophiles, and bases are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-8-(morpholin-4-ylsulfonyl)quinolin-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The sulfonyl and morpholine groups can enhance its binding affinity and specificity towards these targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Sulfonylquinolines: Compounds with similar sulfonyl groups attached to the quinoline ring.
Uniqueness
4,6-Dimethyl-8-(morpholin-4-ylsulfonyl)quinolin-2(1H)-one is unique due to the presence of both the sulfonyl and morpholine groups, which can impart distinct chemical and biological properties. These structural features may enhance its solubility, stability, and interaction with biological targets compared to other quinoline derivatives.
Properties
Molecular Formula |
C15H18N2O4S |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
4,6-dimethyl-8-morpholin-4-ylsulfonyl-1H-quinolin-2-one |
InChI |
InChI=1S/C15H18N2O4S/c1-10-7-12-11(2)9-14(18)16-15(12)13(8-10)22(19,20)17-3-5-21-6-4-17/h7-9H,3-6H2,1-2H3,(H,16,18) |
InChI Key |
LIZLVLBJNYYYKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)S(=O)(=O)N3CCOCC3)NC(=O)C=C2C |
Origin of Product |
United States |
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